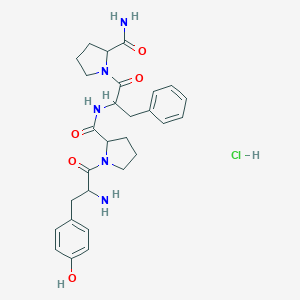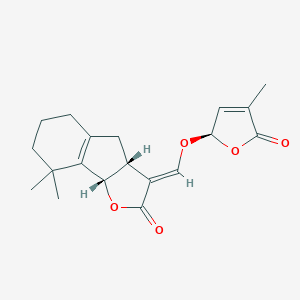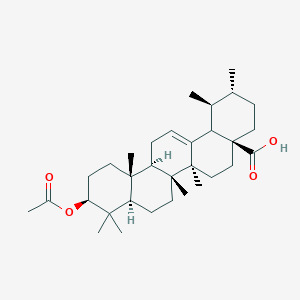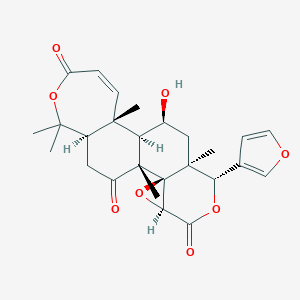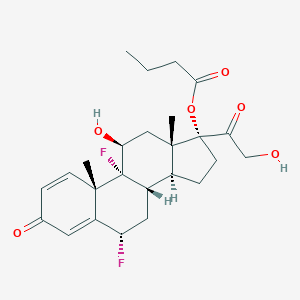
6α,9-二氟-11β,17,21-三羟基孕甾-1,4-二烯-3,20-二酮17-丁酸酯
描述
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is a synthetic corticosteroid derivative. It is structurally related to prednisolone and is used primarily for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in topical formulations for the treatment of various skin conditions.
科学研究应用
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:
Chemistry: Studying the effects of fluorination on steroid activity and stability.
Biology: Investigating its role in modulating immune responses and inflammation.
Medicine: Developing topical formulations for treating skin conditions like eczema, psoriasis, and dermatitis.
Industry: Used in the formulation of pharmaceutical products for its anti-inflammatory properties.
作用机制
Target of Action
The primary target of 6alpha,9alpha-Difluoroprednisolone-17-butyrate is the glucocorticoid receptor . This receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced in the adrenal cortex. The glucocorticoid receptor plays a crucial role in regulating various physiological processes, including immune response, metabolism, and inflammation .
Mode of Action
6alpha,9alpha-Difluoroprednisolone-17-butyrate interacts with its target, the glucocorticoid receptor, by binding to it. This binding activates the receptor, leading to changes in the transcription of specific genes. The activated glucocorticoid receptor-ligand complex translocates into the nucleus, where it binds to glucocorticoid response elements in the DNA and modulates the transcription of target genes . This modulation can result in both upregulation and downregulation of gene expression, depending on the specific gene involved.
Biochemical Pathways
The activation of the glucocorticoid receptor by 6alpha,9alpha-Difluoroprednisolone-17-butyrate affects several biochemical pathways. These include pathways involved in immune response, inflammation, and metabolism. For instance, the activation of the glucocorticoid receptor can inhibit the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation .
Pharmacokinetics
Like other glucocorticoids, it is likely to be well absorbed after systemic administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 6alpha,9alpha-Difluoroprednisolone-17-butyrate’s action are primarily anti-inflammatory. By binding to the glucocorticoid receptor and modulating gene transcription, it suppresses the production of pro-inflammatory cytokines and chemokines, inhibits the proliferation of T cells, and reduces the activity of other immune cells . These effects result in a decrease in inflammation and immune response.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6alpha,9alpha-Difluoroprednisolone-17-butyrate. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual patient factors, such as age, sex, genetic variations, and the presence of other diseases, can influence the compound’s pharmacokinetics and pharmacodynamics, thereby affecting its efficacy and potential side effects .
生化分析
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate typically involves multiple steps starting from prednisolone. The process includes:
Fluorination: Introduction of fluorine atoms at the 6alpha and 9 positions. This step often involves the use of reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydroxylation: Hydroxyl groups are introduced at the 11beta, 17, and 21 positions through controlled oxidation reactions.
Butyrate Ester Formation: The 17-hydroxyl group is esterified with butyric acid using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the butyrate ester.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for efficiency and yield. The process is carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Halogen atoms (fluorine) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like thiols, amines, or alcohols.
Major Products
Oxidation: Formation of 6alpha,9-difluoro-11beta,17,21-tetrahydroxypregna-1,4-diene-3,20-dione.
Reduction: Formation of 6alpha,9-difluoro-11beta,17,21-tetrahydroxypregna-1,4-diene-3,20-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is unique due to its dual fluorination, which enhances its potency and stability compared to other corticosteroids. Similar compounds include:
Prednisolone: Lacks fluorination, making it less potent.
Dexamethasone: Contains fluorination but differs in the position and number of fluorine atoms.
Betamethasone: Similar structure but with different fluorination patterns.
These differences in structure result in variations in potency, stability, and side effect profiles, making 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate a valuable compound in specific therapeutic contexts.
属性
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEJAAIPKDQEPV-MXHGPKCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178314 | |
| Record name | 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23640-96-2 | |
| Record name | (6α,11β)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23640-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6alpha,11beta)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023640962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (6.ALPHA.,11.BETA.)-6,9-DIFLUORO-11,21-DIHYDROXY-17-(1-OXOBUTOXY)PREGNA-1,4-DIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L6C59WTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


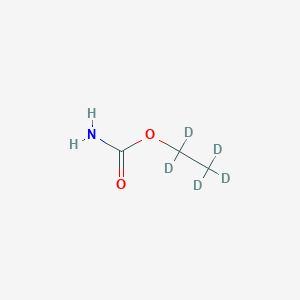
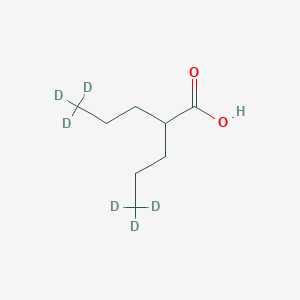

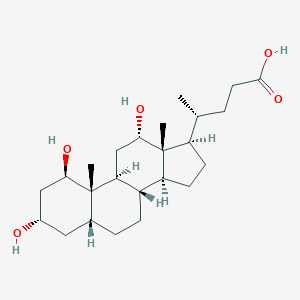
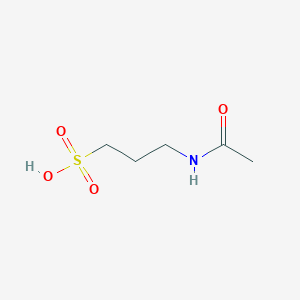
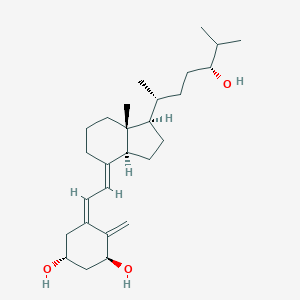
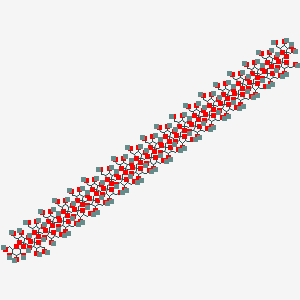
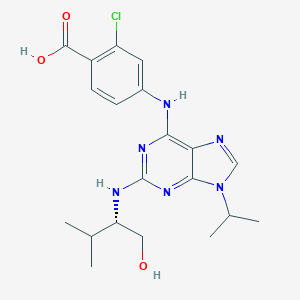
![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)

